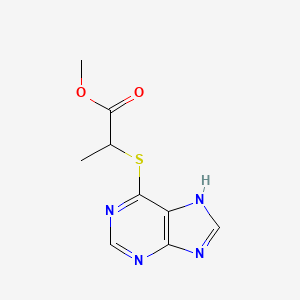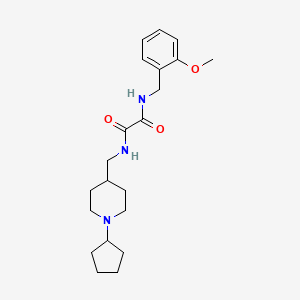
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mechanism of Action
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide works by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can have a calming and anticonvulsant effect, making N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide a potential treatment for epilepsy and anxiety disorders.
Biochemical and Physiological Effects:
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can have a calming and anticonvulsant effect, making N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide a potential treatment for epilepsy and anxiety disorders. Additionally, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction.
Advantages and Limitations for Lab Experiments
One advantage of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is its high selectivity for GABA aminotransferase, which minimizes off-target effects. Additionally, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. One limitation of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide. One area of interest is the potential use of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in the treatment of addiction, particularly for alcohol and benzodiazepine withdrawal. Another potential application is the use of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in combination with other drugs for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in humans.
Synthesis Methods
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves several steps, including the reaction of 1-cyclopentylpiperidine with benzaldehyde to form N-benzyl-1-cyclopentylpiperidine, which is then reacted with ethyl oxalyl chloride to form N-benzyl-1-cyclopentylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-benzyl-1-cyclopentylpiperidine-4-carboxylic acid ethyl ester with 2-methoxybenzylamine to form N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide.
Scientific Research Applications
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In preclinical studies, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has shown promising results in reducing seizures, anxiety-like behavior, and drug-seeking behavior in animal models. Clinical trials are currently underway to investigate the safety and efficacy of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in humans.
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-19-9-5-2-6-17(19)15-23-21(26)20(25)22-14-16-10-12-24(13-11-16)18-7-3-4-8-18/h2,5-6,9,16,18H,3-4,7-8,10-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLPKAMQQWODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



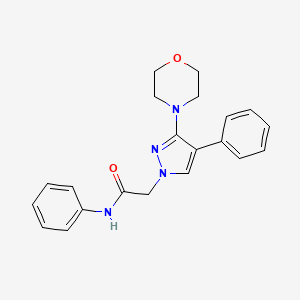
![3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2907471.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)
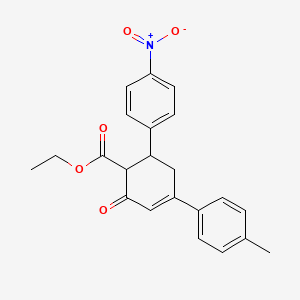
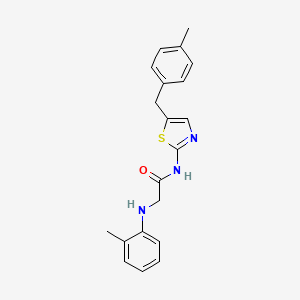

![3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one](/img/structure/B2907480.png)
![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B2907481.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)
![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2907483.png)
![Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2907488.png)
